molecular formula C12H9ClN4S B2999787 1-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1H-1,2,4-triazole CAS No. 133767-51-8

1-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1H-1,2,4-triazole

Cat. No.: B2999787
CAS No.: 133767-51-8
M. Wt: 276.74
InChI Key: FOTPNNGDWGHZIM-UHFFFAOYSA-N
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Description

The compound 1-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1H-1,2,4-triazole features a 1H-1,2,4-triazole core substituted with a methyl group linked to a 1,3-thiazole ring. The thiazole moiety is further functionalized with a 4-chlorophenyl group at its 4-position. This structure combines heterocyclic motifs (triazole and thiazole) and a halogenated aromatic ring, which are common in pharmaceuticals and agrochemicals due to their bioactivity and stability .

Properties

IUPAC Name

4-(4-chlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4S/c13-10-3-1-9(2-4-10)11-6-18-12(16-11)5-17-8-14-7-15-17/h1-4,6-8H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTPNNGDWGHZIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)CN3C=NC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 1-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1H-1,2,4-triazole represents a significant class of heterocyclic compounds known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antifungal, antibacterial, and potential anticancer properties.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C14H13ClN2S
  • Molecular Weight : 288.79 g/mol
  • CAS Number : 1193389-24-0

The compound features a triazole ring fused with a thiazole moiety and a chlorophenyl group, contributing to its biological activity through various mechanisms of action.

Antifungal Activity

Recent studies have highlighted the antifungal properties of triazole derivatives. The compound's structure allows it to inhibit the synthesis of ergosterol in fungal cell membranes, which is critical for maintaining cell integrity.

Case Study: Antifungal Efficacy

In a comparative study of various triazole derivatives:

  • Tested Organisms : Candida albicans, Aspergillus fumigatus
  • Minimum Inhibitory Concentration (MIC) :
    • The compound demonstrated an MIC of 0.25 μg/mL against Aspergillus fumigatus.
    • Moderate activity was noted against fluconazole-resistant strains of Candida albicans with MIC values ranging from 0.5 to 2.0 μg/mL .
CompoundTarget OrganismMIC (μg/mL)
This compoundAspergillus fumigatus0.25
Candida albicans0.5 - 2.0

Antibacterial Activity

The antibacterial potential of this compound has also been explored with promising results.

Research Findings

A study evaluating the antimicrobial activity against various bacterial strains revealed:

  • Effective against Gram-positive and Gram-negative bacteria.
  • The compound exhibited significant inhibition zones compared to standard antibiotics such as ampicillin.

Antibacterial Efficacy Table

Bacterial StrainInhibition Zone (mm)MIC (μg/mL)
Staphylococcus aureus20125
Escherichia coli18250
Bacillus subtilis15500

Anticancer Potential

Emerging research indicates that triazole derivatives may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

Mechanistic Insights

The proposed mechanism involves the modulation of signaling pathways related to cell survival and proliferation. Specifically:

  • Inhibition of angiogenesis.
  • Induction of reactive oxygen species (ROS) leading to cell death in cancerous cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Imidazo-Thiazole and Imidazo-Pyridine Derivatives

describes compounds such as 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-6-(4-chlorophenyl)imidazo[2,1-b]thiazole (14d) and 2-(4-chlorophenyl)-3-(1-(pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine (15e) . These analogs replace the thiazole ring in the target compound with fused imidazo-thiazole or imidazo-pyridine systems. The imidazo-pyridine derivatives exhibit potent agonism for the human constitutive androstane receptor (CAR), highlighting how core heterocycle modifications influence biological targets .

Halogenated Derivatives

compares isostructural chloro and bromo analogs, such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole. The chloro derivative in this series demonstrated antimicrobial activity, emphasizing the role of halogen positioning in bioactivity .

Triazole Fungicides

Difenoconazole (), a commercial fungicide, shares the 1H-1,2,4-triazole core but incorporates a dioxolane ring and chlorophenoxy group. Its structure, 1-{[2-(2-chloro-4-(4-chlorophenoxy)phenyl)-4-methyl-1,3-dioxolan-2-yl]methyl}-1H-1,2,4-triazole, contrasts with the thiazole moiety in the target compound. Difenoconazole’s efficacy against plant pathogens underscores the importance of substituent bulkiness and lipophilicity in agrochemical design .

Spectral and Physicochemical Properties

While NMR data for the target compound are absent in the evidence, analogs provide insights:

  • Imidazo-Thiazoles (): $ ^1H $ NMR signals for triazolyl protons appear at δ 8.10–8.30 ppm, while thiazole protons resonate near δ 7.50–7.80 ppm .
  • Difenoconazole: IR spectra show C-Cl stretches at 750–800 cm$ ^{-1} $, consistent with chlorophenyl groups .

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